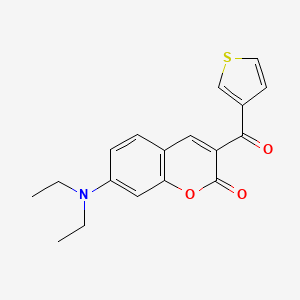![molecular formula C7H9ClO B8073797 (1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B8073797.png)
(1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one: is a bicyclic organic compound with a chlorine atom attached to the third carbon of the bicyclo[2.2.1]heptane ring system. This compound is known for its unique structural features and reactivity, making it a valuable substance in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Halogenation of Bicyclo[2.2.1]heptan-2-one: The compound can be synthesized by the halogenation of bicyclo[2.2.1]heptan-2-one using chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl₃).
Chlorination of Bicyclo[2.2.1]heptan-2-ol: Another method involves the chlorination of bicyclo[2.2.1]heptan-2-ol, followed by oxidation to form the desired compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the final product.
Análisis De Reacciones Químicas
(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form (1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2,5-dione using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reduction reactions can convert the compound to (1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-ol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, replacing it with other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, and heat.
Reduction: LiAlH₄, ether solvent, and low temperatures.
Substitution: Various nucleophiles (e.g., hydroxide, alkoxide) and polar aprotic solvents.
Major Products Formed:
Oxidation: (1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2,5-dione.
Reduction: (1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-ol.
Substitution: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one: has several scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecular structures.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-one exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparación Con Compuestos Similares
(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one: can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptan-2-one: Lacks the chlorine atom, resulting in different reactivity and applications.
(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ol: Contains a hydroxyl group instead of a chlorine atom, leading to different chemical properties.
(1R,4S)-Bicyclo[2.2.1]heptan-2-one: Similar structure but without the chlorine atom at the third position.
The presence of the chlorine atom in this compound imparts unique chemical and physical properties that distinguish it from these similar compounds.
Propiedades
IUPAC Name |
(1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO/c8-6-4-1-2-5(3-4)7(6)9/h4-6H,1-3H2/t4-,5+,6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRKEKMZLKKQOP-JKUQZMGJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@@H](C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
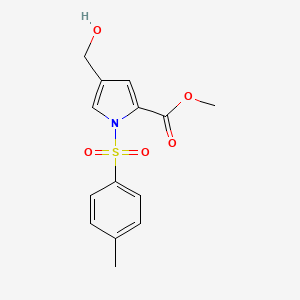
![2,2-[(E)-1,2-Diazenediyl]Dipyridine](/img/structure/B8073720.png)
![Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, [1a,3a(Z)]-](/img/structure/B8073726.png)
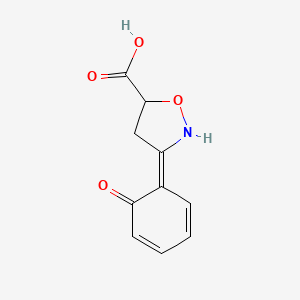
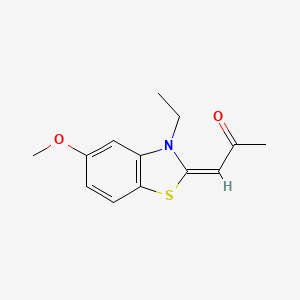
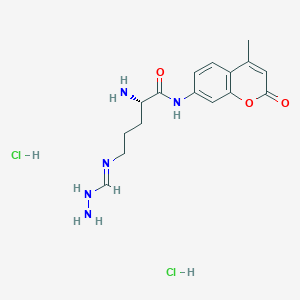
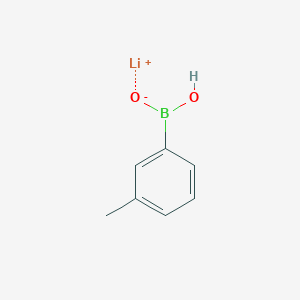
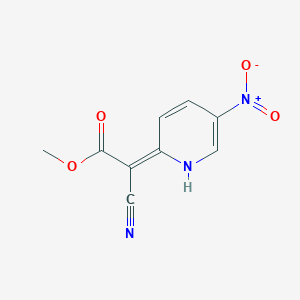
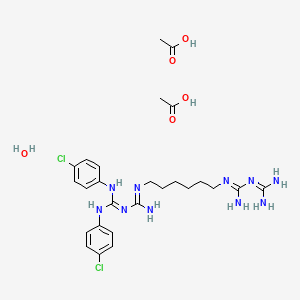
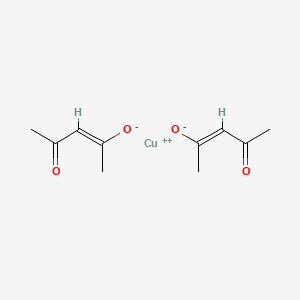

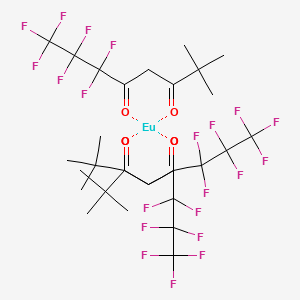
![tetrasodium;2-[carboxylatomethyl-[[(3E)-3-[[3-[[carboxylatomethyl(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-(2-sulfonatophenyl)methylidene]-2-methyl-6-oxo-5-propan-2-ylcyclohexyl]methyl]amino]acetate](/img/structure/B8073823.png)
